Octopaminium

Description

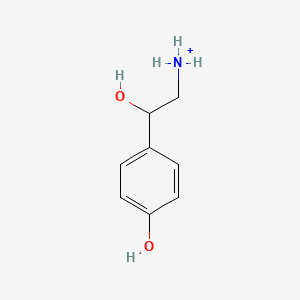

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12NO2+ |

|---|---|

Molecular Weight |

154.19 g/mol |

IUPAC Name |

[2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium |

InChI |

InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/p+1 |

InChI Key |

QHGUCRYDKWKLMG-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC(=CC=C1C(C[NH3+])O)O |

Origin of Product |

United States |

Fundamental Aspects of Octopaminium in Neurobiology

Historical Context and Discovery of Octopamine (B1677172) Research

The journey of Octopamine (OA) in neurobiology commenced with its initial identification in 1948 by Italian scientist Vittorio Erspamer. Erspamer first isolated this organic chemical from the salivary glands of the octopus, Octopus vulgaris, which subsequently lent its name to the compound. alfa-chemistry.comflybase.org Following this pioneering discovery, extensive research revealed Octopamine's widespread presence and diverse functions across various invertebrate species. It has since been established as a multifaceted neuroactive substance, capable of acting as a neurotransmitter, neuromodulator, and neurohormone within the invertebrate nervous system. alfa-chemistry.comflybase.orgmpg.de

Comparative Neurochemistry: Octopamine as a Functional Homolog of Vertebrate Catecholamines

Octopamine shares a close structural and biosynthetic relationship with vertebrate catecholamines, particularly norepinephrine (B1679862) (noradrenaline). alfa-chemistry.comflybase.orgfishersci.ca This chemical similarity extends to their functional roles, with Octopamine often regarded as the primary "fight-or-flight" neurohormone in invertebrates, analogous to norepinephrine in vertebrates. alfa-chemistry.comciteab.com The biosynthesis of Octopamine proceeds via a homologous pathway, where the amino acid tyrosine is decarboxylated to tyramine (B21549), which is then hydroxylated to Octopamine by the enzyme tyramine β-hydroxylase (TBH). flybase.org

Invertebrate nervous systems utilize Octopamine to mediate many functions that are typically attributed to catecholamines such as norepinephrine, epinephrine (B1671497), and dopamine (B1211576) in vertebrates. While Octopamine is found in trace quantities within the mammalian brain, its primary functions in these systems have largely been superseded by epinephrine. citeab.com A notable distinction lies in receptor specificity: vertebrate systems generally lack specific Octopamine receptors. Instead, Octopamine in vertebrates binds weakly to norepinephrine and epinephrine receptors, but shows stronger affinity for trace amine-associated receptors (TAARs), particularly TAAR1. alfa-chemistry.com Phylogenetic analyses suggest that in ancient bilaterian organisms, such as the annelid Platynereis dumerilii, there was a co-existence of signaling systems for norepinephrine, tyramine, and Octopamine. However, due to functional overlap, the specific tyramine and Octopamine receptors appear to have been lost in the evolutionary lineage leading to vertebrates. alfa-chemistry.com

Conceptual Frameworks: Octopamine as Neurotransmitter, Neuromodulator, and Neurohormone

Octopamine's diverse roles in invertebrate neurobiology are categorized into three principal conceptual frameworks:

Neurotransmitter: In its capacity as a neurotransmitter, Octopamine is released by specific neurons into the synaptic cleft, directly transmitting signals to target cells. In insects, specialized neurons such as the dorsal unpaired median (DUM) and ventral unpaired median (VUM) neurons are known to release Octopamine onto neural, muscular, and peripheral targets. alfa-chemistry.commpg.defishersci.ca This direct signaling regulates various functions, including the activity of endocrine glands and the control of bioluminescence in the firefly lantern. mpg.de

Neuromodulator: Beyond direct synaptic transmission, Octopamine functions as a neuromodulator, influencing the activity of neural circuits and muscle cells over broader areas, often by acting on G protein-coupled receptors. mpg.defishersci.ca This modulatory role is critical for a wide range of physiological events and behaviors in insects. For instance, Octopamine modulates the activity of flight muscles, peripheral organs, and most sense organs. mpg.de In the central nervous system, it is essential for regulating motivation, arousal, the initiation and maintenance of rhythmic behaviors, and complex processes like learning and memory. mpg.defishersci.ca Research findings illustrate its impact on behaviors such as locomotion and grooming in fruit flies, dance and sting behavior in honeybees, and the sensitization and dishabituation of sensory input in locusts. mpg.de For example, the locust DUMeti neuron releases Octopamine onto the extensor tibia muscle, increasing muscle tension and relaxation rate. alfa-chemistry.com Furthermore, studies in Drosophila have shown that Octopamine signaling enhances both aversive and appetitive olfactory learning through interactions with dopamine pathways.

Neurohormone: When released into the hemolymph, the insect equivalent of blood, Octopamine acts as a neurohormone, circulating throughout the body to exert systemic effects on distant target tissues. mpg.de This neurohormonal action is particularly evident in metabolic regulation, where Octopamine induces the mobilization of lipids and carbohydrates. This prepares insects for periods of extended activity or aids in recovery from increased energy demands, embodying its "fight-or-flight" role. alfa-chemistry.commpg.de Additionally, as a neurohormone, Octopamine modulates hemocytic nodulation and enhances phagocytosis, playing a role in insect immune responses. mpg.de

Biosynthesis and Metabolic Pathways of Octopaminium

De Novo Biosynthesis Pathways of Octopaminium

The primary or "de novo" pathway for Octopamine (B1677172) biosynthesis is a two-step enzymatic process starting from the amino acid L-tyrosine. researchgate.netdovepress.com

The initial step in the de novo pathway involves the decarboxylation of L-tyrosine to form tyramine (B21549). This reaction is catalyzed by the enzyme Tyrosine Decarboxylase (TDC). researchgate.netdovepress.commdpi.comnih.gov TDC activity is dependent on the availability of L-tyrosine and requires pyridoxal (B1214274) phosphate (B84403) as a cofactor. dovepress.com In organisms like Drosophila melanogaster, two distinct TDC genes, dTdc1 and dTdc2, have been identified. While dTdc1 is expressed non-neurally, dTdc2 is expressed neurally, highlighting the spatial regulation of tyramine synthesis. dovepress.com The importance of TDC in this pathway is underscored by studies showing that mutations affecting TDC can lead to a complete absence of both tyramine and octopamine. dovepress.comjneurosci.org

Following the formation of tyramine, the second step involves its β-hydroxylation to yield Octopamine. This crucial reaction is catalyzed by the enzyme Tyramine β-Hydroxylase (TβH). wikipedia.orgresearchgate.netdovepress.comnih.gov TβH is recognized as a rate-limiting enzyme in the Octopamine biosynthetic pathway. dovepress.comsdbonline.org The enzymatic activity of TβH requires tyramine as a substrate, along with ascorbate (B8700270) and copper as essential cofactors. dovepress.comacs.org TβH shares functional homology with mammalian dopamine (B1211576) β-hydroxylase, indicating an evolutionary relationship between these enzymes that catalyze similar hydroxylation steps in biogenic amine synthesis. flybase.orgnih.gov Research on Drosophila melanogaster has demonstrated that null mutations at the Tβh locus result in the complete absence of TβH protein and a blockage of Octopamine biosynthesis, leading to a significant increase in tyramine levels. jneurosci.orgdovepress.comsdbonline.orgjneurosci.org

Table 1: Key Enzymes and Substrates in De Novo Octopamine Biosynthesis

| Enzyme Name | Substrate | Product | Cofactors Required |

| Tyrosine Decarboxylase (TDC) | L-Tyrosine | Tyramine | Pyridoxal Phosphate |

| Tyramine β-Hydroxylase (TβH) | Tyramine | Octopamine | Ascorbate, Copper ions (Cu²⁺) |

Alternative and Salvage Pathways in this compound Biosynthesis

Beyond the direct de novo pathway, alternative or salvage pathways can contribute to Octopamine biosynthesis, particularly under specific physiological conditions. researchgate.netdovepress.com

One such alternative pathway involves L-DOPA and dopamine. In this route, L-tyrosine can first be hydroxylated to L-DOPA by Tyrosine Hydroxylase (TH). researchgate.netdovepress.com Subsequently, L-DOPA is decarboxylated to dopamine by DOPA decarboxylase (DDC). researchgate.netdovepress.comsigmaaldrich.comnih.gov A less common step then involves the dehydroxylation of dopamine to tyramine, a reaction potentially catalyzed by an enzyme such as dopamine dehydroxylase (DDH). researchgate.netdovepress.com Once tyramine is formed via this salvage pathway, it can then be converted to Octopamine by TβH, as in the de novo pathway. researchgate.netdovepress.com While the full physiological relevance of this salvage pathway is still under investigation, it is hypothesized to provide an alternative means of tyramine production, especially when the activity of tyrosine decarboxylase is diminished. dovepress.com

Enzymatic Regulation of this compound Homeostasis

The maintenance of appropriate Octopamine levels, or homeostasis, is crucial for its physiological functions and is achieved through the intricate regulation of its synthesizing and degrading enzymes. dovepress.com The enzymatic activities of TDC and TβH are influenced by the availability and concentration of their respective substrates and cofactors. dovepress.com Beyond substrate and cofactor availability, the regulation of these enzymes can also occur at transcriptional, translational, and post-translational levels, impacting their activity and stability. dovepress.comacs.org For instance, studies in Drosophila have shown that mutations in Tdc2 (tyrosine decarboxylase) lead to a reduction in both tyramine and octopamine levels, whereas mutations in Tβh (tyramine β-hydroxylase) result in increased tyramine but decreased octopamine, demonstrating the distinct regulatory roles of these enzymes in maintaining biogenic amine balance. dovepress.comjneurosci.org

Metabolic Inactivation Mechanisms of this compound

The rapid termination of Octopamine's signaling is essential for precise physiological control. The two primary mechanisms for the inactivation of biogenic amines like Octopamine are enzymatic degradation and re-uptake from the extracellular space. biologists.comannualreviews.org

Enzymatic Degradation: A major enzymatic pathway for Octopamine inactivation in insects is N-acetylation, where N-acetyltransferases convert Octopamine into N-acetyl-Octopamine. wikipedia.orgbiologists.comannualreviews.orgresearchgate.net While Monoamine Oxidase (MAO) plays a significant role in the metabolism of biogenic amines in vertebrates, its contribution to Octopamine inactivation in insects is generally limited. biologists.comannualreviews.org Insect MAO activity is often restricted to specific tissues, such as the Malpighian tubules, which are involved in renal function. biologists.comannualreviews.org Additionally, other conjugation reactions, including those involving β-alanine, glutamate (B1630785), and sulfate, may serve as alternative pathways for the inactivation of biogenic amines in the insect nervous system. researchgate.net

Uptake Mechanisms: Re-uptake into synaptosomal structures is a critical inactivation mechanism for many small neurotransmitters, including Octopamine. annualreviews.org This process is mediated by specialized transporter molecules that share structural and pharmacological similarities with their vertebrate counterparts. annualreviews.org Research has identified both high-affinity and low-affinity, sodium-sensitive uptake systems for Octopamine in various insect preparations, underscoring the importance of re-uptake in clearing Octopamine from the synaptic cleft and terminating its action. biologists.comannualreviews.org

N-acetyltransferases

N-acetyltransferases (NATs) are a class of enzymes involved in the metabolism and inactivation of various biogenic amines, including Octopamine, particularly in arthropods like insects. nih.govfrontiersin.orgscirp.org In insects, these enzymes play a significant role in the N-acetylation of monoamines such as Octopamine, dopamine, and tyramine. frontiersin.orgscirp.org This N-acetylation process can lead to the formation of N-acetylated amines, which are important for various physiological functions, including cuticle sclerotization (hardening of the exoskeleton) where N-acetylated catecholamines provide reactive quinones. frontiersin.orgscirp.org

Research has identified measurable N-acetyltransferase activity in various insect tissues, including the cockroach ventral nerve cord, tobacco hornworm central nervous system (CNS), and firefly light organ. nih.govresearchgate.net N-acetylation is proposed as a major metabolic pathway for Octopamine in the nervous system of insects like the cockroach Periplaneta americana. nih.gov Furthermore, studies have shown that certain compounds can inhibit N-acetyltransferase activity, suggesting a functional linkage between the uptake and acetylation of Octopamine. nih.gov

Phenylethanolamine N-methyltransferase

Phenylethanolamine N-methyltransferase (PNMT) is an enzyme primarily known for its role in the biosynthesis of epinephrine (B1671497) (adrenaline) from norepinephrine (B1679862) (noradrenaline) in vertebrates. genecards.orgwikipedia.orguniprot.orguniprot.orgmetabolomicsworkbench.org However, PNMT also exhibits activity towards other substrates, including Octopamine. genecards.orguniprot.orguniprot.org Specifically, PNMT can catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to Octopamine, converting it into synephrine (B1677852). wikipedia.orguniprot.orguniprot.org This methylation reaction is a crucial step in the metabolic pathway leading to synephrine production. wikipedia.orgacs.org The mechanism involves PNMT bringing SAM and the substrate (Octopamine) into close proximity, facilitating the transfer of the reactive methyl group from SAM to the primary amine of Octopamine. wikipedia.org

Synthetic Biology Approaches for this compound Biosynthesis Research

Synthetic biology offers promising avenues for the engineered biosynthesis of valuable compounds like Octopamine and synephrine. acs.orgacs.org Given the limitations of extracting these compounds from natural animal and plant resources, and the often harsh extraction conditions, biosynthetic production presents a viable and essential alternative. acs.org

Recent research has focused on designing artificial pathways for the biosynthesis of both Octopamine and synephrine, particularly in model microorganisms such as Escherichia coli. acs.orgacs.org This involves the heterologous expression of key enzymes from eukaryotic animals and plants. For instance, the enzyme tyramine β-hydroxylase (TBH), which catalyzes the conversion of tyramine to Octopamine, has been successfully expressed in soluble form in E. coli from sources like Drosophila melanogaster. acs.orgacs.org

Further steps in these engineered pathways involve screening and optimizing the activity of enzymes like PNMT to produce synephrine from Octopamine. acs.orgacs.org Studies have demonstrated the successful establishment of a two-step enzyme cascade catalytic system, combining TBH and PNMT, to synthesize synephrine from tyramine. acs.orgacs.org Initial efforts in cell-free biosynthesis have achieved Octopamine titers of 0.10 g/L from tyramine, with subsequent optimization leading to increased titers of up to 0.45 g/L. acs.orgnih.gov These advancements represent significant progress in developing sustainable and efficient methods for the production of this compound and its derivatives through synthetic biological approaches. acs.org

Interactive Data Table: Octopamine and Synephrine Production in Synthetic Biology

| Substrate | Enzyme System | Product | Maximum Titer (g/L) | Reference |

| Tyramine | TBH | Octopamine | 0.10 | acs.orgnih.gov |

| Tyramine | TBH + PNMT | Octopamine | 0.45 | acs.orgnih.gov |

| Octopamine | PNMT | Synephrine | 2.02 | acs.orgacs.orgnih.gov |

| Tyramine | TBH + PNMT | Synephrine | 0.20 | acs.orgnih.gov |

Octopaminium Receptors and Signal Transduction Mechanisms

Classification and Molecular Architecture of Octopaminium Receptors

This compound receptors are structurally characterized by the classic seven-transmembrane domain motif typical of the GPCR superfamily. dovepress.comresearchgate.net Based on sequence homology, pharmacological profiles, and the specific intracellular signaling pathways they activate, these receptors are broadly classified into several major groups. A widely accepted classification system, drawing parallels with vertebrate adrenergic receptors, categorizes them into alpha-adrenergic-like (OctαR), beta-adrenergic-like (OctβR), and a distinct class of mixed this compound/tyramine (B21549) receptors. nih.govresearchgate.net

OctαR subtypes are structurally and functionally analogous to mammalian alpha-1 adrenergic receptors. wikipedia.orgresearchgate.net When activated by this compound, these receptors primarily couple to Gq proteins, which in turn activate phospholipase C (PLC). dovepress.comresearchgate.net This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of Ca2+ from intracellular stores, leading to an increase in cytosolic calcium concentration. researchgate.netbiologists.com In some cellular contexts, OctαRs can also influence cAMP levels. researchgate.netbiologists.com

A key example of this receptor class is the OAMB receptor, first identified in Drosophila melanogaster. nih.govresearchgate.net This receptor is known to mediate increases in intracellular Ca2+ and, in some isoforms, cAMP. nih.govsdbonline.org

Structurally and functionally similar to mammalian beta-adrenergic receptors, OctβR subtypes are a distinct class of this compound receptors. wikipedia.org In contrast to OctαRs, these receptors preferentially couple to Gs proteins. researchgate.netmdpi.com Upon activation by this compound, the Gs protein stimulates adenylyl cyclase, leading to a significant increase in the intracellular concentration of cAMP. nih.govnih.gov This cAMP then acts as a second messenger to activate downstream effectors, most notably Protein Kinase A (PKA).

In Drosophila melanogaster, three subtypes have been identified: DmOctβ1R, DmOctβ2R, and DmOctβ3R. wikipedia.orgnih.gov These subtypes can exhibit distinct expression patterns and may be involved in different physiological processes, ranging from metabolic regulation to synaptic plasticity. sdbonline.orgbioone.org

This class of receptors is unique in that it can be activated by both this compound and its precursor, tyramine. wikipedia.org These receptors, sometimes referred to as tyraminergic receptors, often show higher affinity for tyramine than for this compound. wikipedia.org Structurally, they share similarities with vertebrate alpha-2 adrenergic receptors and typically couple to Gi proteins. biologists.com Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. biologists.comnih.gov This inhibitory action provides a counterbalance to the stimulatory effects of OctβR activation, allowing for fine-tuned modulation of cellular responses.

The Octopamine (B1677172) receptor in mushroom bodies (OAMB) is one of the most extensively studied this compound receptors, first cloned from Drosophila. nih.govresearchgate.net It is considered a type of alpha-adrenergic-like receptor. nih.gov A key feature of the oamb gene is that it produces at least two distinct isoforms through alternative splicing, OAMB-K3 and OAMB-AS. sdbonline.org

These isoforms have different signaling capabilities when expressed in heterologous cell systems. Both isoforms mediate an increase in intracellular Ca2+ upon activation. sdbonline.orgplos.org However, only the K3 isoform also stimulates a significant increase in cAMP levels. sdbonline.orgplos.org This dual signaling capacity suggests that OAMB can activate a complex and diverse range of downstream cellular pathways depending on which isoform is expressed in a particular cell type. The receptor's name derives from its highly enriched expression in the mushroom bodies of the Drosophila brain, a region critical for learning and memory. nih.gov

Pharmacological Characterization of this compound Receptor Ligands and Subtypes

The pharmacological profiles of this compound receptor subtypes have been investigated using a variety of synthetic agonists and antagonists, many of which were originally developed for vertebrate adrenergic receptors. researchgate.netoup.com These studies have been crucial for classifying the receptors and understanding their specific functions.

Agonists:

This compound is the endogenous agonist for all receptor subtypes, though its affinity varies between them.

Tyramine is the endogenous agonist for mixed Oct-TyrR receptors and can also activate other this compound receptors, although typically with lower potency than this compound itself. biologists.com

Naphazoline (B1676943) and Clonidine , both known as alpha-adrenergic agonists in vertebrates, have been shown to act as agonists at certain invertebrate this compound receptors, particularly OctβR subtypes. biologists.com

Formamidines, such as Amitraz (B1667126) and Chlordimeform , are a class of pesticides that act as potent agonists at this compound receptors, highlighting the receptor's importance as an insecticidal target. wikipedia.orgcapes.gov.br

Antagonists:

Phentolamine , a classical α-adrenergic antagonist, effectively blocks many this compound receptors, particularly those of the OctαR class. biologists.com

Mianserin (B1677119) and Epinastine are also widely used antagonists that show varying degrees of selectivity for different receptor subtypes. biologists.comnih.govplos.org Mianserin has been shown to be an effective antagonist for both OctβR and some dopamine (B1211576) receptors. plos.org

Yohimbine has been used in pharmacological studies but shows varied effectiveness depending on the receptor subtype. biologists.com

The following table summarizes the pharmacological properties of selected ligands at different this compound receptor subtypes.

| Receptor Subtype | Primary Signaling Pathway | Agonists | Antagonists | Reference Organism |

|---|---|---|---|---|

| OctαR (OAMB) | ↑ Ca2+, ↑ cAMP (isoform-dependent) | This compound | Phentolamine, Epinastine | Drosophila melanogaster |

| Octβ1R | ↑ cAMP | This compound | Mianserin | Drosophila melanogaster |

| Octβ2R | ↑ cAMP | This compound, Naphazoline, Clonidine | Mianserin, Phentolamine, Chlorpromazine (B137089) | Drosophila melanogaster, Chilo suppressalis |

| Octβ3R | ↑ cAMP | This compound | Mianserin, Metoclopramide (B1676508) | Plutella xylostella |

| Oct/TyrR | ↓ cAMP | Tyramine, this compound | Yohimbine | Drosophila melanogaster |

Receptor Expression Patterns and Localization in Invertebrate Systems

The physiological roles of this compound are dictated by the precise spatial and temporal expression patterns of its various receptor subtypes. Studies using techniques like in situ hybridization and immunohistochemistry have revealed that this compound receptors are widely but heterogeneously distributed throughout the central and peripheral nervous systems of insects, as well as in non-neuronal tissues. nih.govbioone.orgplos.org

In the central nervous system (CNS) of insects like the fruit fly (Drosophila melanogaster) and the honey bee (Apis mellifera), different receptor subtypes show distinct localization patterns. bioone.orgplos.org

OAMB (OctαR) is famously expressed at high levels in the mushroom bodies, structures integral to olfactory learning and memory. nih.govplos.org It is also found in the optic lobes, central complex, and antennal lobes. plos.org

The three OctβR subtypes in Drosophila show largely non-overlapping expression patterns within the CNS, suggesting they perform distinct functions. bioone.org For instance, OctβRs are found in various neurons of the thoracic and subesophageal ganglia, which are involved in motor control, but are notably absent from the mushroom bodies where OAMB is prominent. wikipedia.orgbioone.org Octβ3R has also been identified in the ring gland, an endocrine organ, indicating a neurohormonal role. bioone.org

In the honey bee, the AmOA1 receptor (an OAMB ortholog) is expressed in subpopulations of inhibitory GABAergic neurons in both the antennal lobes and the mushroom bodies, suggesting that this compound modulates sensory processing through its action on inhibitory circuits. plos.org

In peripheral systems, this compound receptors are found in a variety of tissues, consistent with this compound's role as a neurohormone and neuromodulator. dovepress.comoup.com Expression has been documented in:

Reproductive tissues: OAMB is expressed in the female oviduct and is essential for ovulation. plos.orgcapes.gov.br

Muscles: Receptors are present in skeletal and visceral muscles, where they modulate contraction. dovepress.com

Sensory organs: Receptors are found on nearly all sense organs, where they modulate sensory input. bioone.org

Metabolic tissues: The fat body, the insect equivalent of the liver and adipose tissue, expresses this compound receptors that regulate energy metabolism. oup.com

| Receptor Subtype | Organism | Key Localization Areas | Associated Function(s) |

|---|---|---|---|

| OAMB/OctαR | Drosophila melanogaster, Apis mellifera | Mushroom Bodies, Antennal Lobes, Optic Lobes, Oviduct Epithelium | Learning & Memory, Sensory Modulation, Ovulation |

| Octβ1R | Drosophila melanogaster | CNS (subset of neurons), Larval tissues | Developmental signaling, Synaptic growth |

| Octβ2R | Drosophila melanogaster, Periplaneta americana | CNS (subset of neurons), Leg muscle, Salivary gland | Motor control, Appetitive motivation |

| Octβ3R | Drosophila melanogaster | CNS (subset of neurons), Larval Ring Gland | Endocrine regulation |

Intracellular Signaling Cascades Mediated by this compound Receptors

The activation of this compound receptors triggers distinct intracellular signaling cascades, largely determined by the type of G protein to which the receptor is coupled. These cascades involve the generation of second messengers, which in turn activate downstream effector proteins to bring about a specific cellular response. The primary signaling pathways activated by this compound receptors include the adenylyl cyclase/cAMP pathway and the phospholipase C/IP3/DAG pathway.

Adenylyl Cyclase Activation and Cyclic AMP (cAMP)/Protein Kinase A (PKA) Pathway

A major signaling pathway for this compound receptors involves the activation of adenylyl cyclase (AC). nih.govebi.ac.uk This activation is typically mediated by a stimulatory G protein (Gs). Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of the Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org

cAMP acts as a second messenger and its increased intracellular concentration leads to the activation of Protein Kinase A (PKA). nih.govwikipedia.org PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby activating them. nih.gov The active catalytic subunits of PKA can then phosphorylate various target proteins, including enzymes and transcription factors, leading to a cellular response. wikipedia.org This pathway is crucial for processes such as the regulation of metabolism, heart rate, and gene expression. wikipedia.org

| Component | Function |

| This compound Receptor | Binds this compound and activates a Gs protein. |

| Gs Protein | Stimulates adenylyl cyclase upon activation. merckmillipore.com |

| Adenylyl Cyclase | Catalyzes the conversion of ATP to cAMP. ebi.ac.ukwikipedia.org |

| cAMP | Second messenger that activates Protein Kinase A (PKA). nih.govwikipedia.org |

| Protein Kinase A (PKA) | Phosphorylates target proteins to elicit a cellular response. nih.govwikipedia.org |

Phospholipase C (PLC) Activation and Inositol Trisphosphate (IP3)/Diacylglycerol (DAG) Signaling

Another significant signaling cascade initiated by this compound receptors involves the activation of phospholipase C (PLC) via a Gq protein. ebi.ac.ukjax.org When this compound binds to a Gq-coupled receptor, the activated Gq alpha subunit stimulates PLC. youtube.com

PLC is a membrane-bound enzyme that cleaves the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). geeksforgeeks.orgwikipedia.org IP3 is a water-soluble molecule that diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. geeksforgeeks.orgwikipedia.org DAG remains in the plasma membrane and, in conjunction with calcium ions, activates Protein Kinase C (PKC). ebi.ac.ukyoutube.com PKC then phosphorylates a variety of cellular proteins, influencing processes like cell growth and metabolism. geeksforgeeks.org

| Component | Function |

| This compound Receptor | Binds this compound and activates a Gq protein. |

| Gq Protein | Stimulates phospholipase C upon activation. youtube.com |

| Phospholipase C (PLC) | Cleaves PIP2 into IP3 and DAG. geeksforgeeks.orgwikipedia.org |

| Inositol Trisphosphate (IP3) | Binds to receptors on the endoplasmic reticulum to release calcium. geeksforgeeks.orgwikipedia.org |

| Diacylglycerol (DAG) | Activates Protein Kinase C (PKC) along with Ca2+. ebi.ac.ukyoutube.com |

| Protein Kinase C (PKC) | Phosphorylates target proteins to elicit a cellular response. geeksforgeeks.org |

Calcium Ion Mobilization from Intracellular Stores

A key consequence of the PLC/IP3/DAG pathway is the mobilization of calcium ions (Ca2+) from intracellular stores. nih.gov The binding of IP3 to its receptors on the endoplasmic reticulum triggers the release of stored Ca2+ into the cytoplasm, leading to a rapid increase in the cytosolic Ca2+ concentration. geeksforgeeks.orgwikipedia.orgwikipedia.org This rise in intracellular calcium is a critical signaling event that can directly or indirectly regulate numerous cellular processes. wikipedia.org

Calcium ions can act as a second messenger themselves, binding to and modulating the activity of various proteins, including calmodulin and protein kinase C. youtube.comwikipedia.org The increased Ca2+ concentration is essential for the activation of PKC by DAG. ebi.ac.uk Furthermore, calcium signaling can influence a wide range of cellular functions, from muscle contraction and neurotransmitter release to gene transcription. wikipedia.org The clearance of Ca2+ from the cytosol, either by pumping it out of the cell or back into intracellular stores, is crucial for terminating the signal. wikipedia.org

| Event | Description |

| IP3 Binding | IP3, generated by PLC, binds to IP3 receptors on the endoplasmic reticulum. geeksforgeeks.orgwikipedia.org |

| Calcium Channel Opening | The binding of IP3 opens calcium channels, allowing Ca2+ to flow from the ER into the cytosol. geeksforgeeks.org |

| Increased Cytosolic Ca2+ | The cytosolic concentration of Ca2+ rapidly increases, acting as a signaling event. wikipedia.org |

| Downstream Effects | Ca2+ binds to and activates various proteins, including calmodulin and PKC, leading to diverse cellular responses. youtube.comwikipedia.org |

Adenylyl Cyclase Inhibition Mechanisms

In addition to activating adenylyl cyclase, some octopamine receptors can inhibit its activity. mdpi.com This inhibitory effect is mediated by a distinct class of G proteins, known as inhibitory G proteins (Gi). merckmillipore.comnih.gov When this compound binds to a receptor coupled to a Gi protein, the activated Gi alpha subunit directly inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. merckmillipore.commdpi.com

This reduction in cAMP levels counteracts the effects of the adenylyl cyclase activation pathway, providing a mechanism for fine-tuning the cellular response to this compound. The balance between stimulatory (Gs) and inhibitory (Gi) signaling pathways ultimately determines the net level of cAMP and the subsequent activation of PKA. nih.gov Some octopamine receptors, particularly those classified as α2-adrenergic-like, have been shown to couple to Gi proteins and cause a decrease in intracellular cAMP. mdpi.com

Coupling to Ion Channels (e.g., Chloride Channels)

This compound receptors can also directly or indirectly modulate the activity of ion channels in the cell membrane. nih.gov This coupling can occur through the direct interaction of G protein subunits with the channel or via the second messenger pathways described above. For instance, the activation of certain octopamine receptors can lead to the opening or closing of chloride channels. europeanpharmaceuticalreview.com

The modulation of ion channel activity can have significant effects on the cell's membrane potential and excitability. For example, the opening of chloride channels can lead to an influx of chloride ions, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential. This mechanism is particularly important in the nervous system, where octopamine acts as a neuromodulator. nih.gov The GABA-A receptor is a well-known example of a ligand-gated chloride channel. europeanpharmaceuticalreview.comnih.gov

Post-receptor Signaling and Regulatory Feedback Loops

The signaling cascades initiated by this compound receptor activation are subject to complex regulation through post-receptor signaling events and feedback loops. researchgate.net These regulatory mechanisms ensure that the cellular response is appropriately controlled in terms of its magnitude and duration.

One important regulatory mechanism is receptor desensitization. nih.gov Prolonged exposure to this compound can lead to the phosphorylation of the receptor by kinases such as PKA or PKC. This phosphorylation can uncouple the receptor from its G protein, reducing its signaling efficiency. nih.gov Following desensitization, the receptor may be internalized into the cell via endocytosis. nih.gov

Feedback loops are another critical aspect of signal regulation. frontiersin.org In negative feedback loops, a downstream product of the signaling pathway inhibits an upstream step. plos.orgembopress.org For example, PKA can phosphorylate and activate phosphodiesterases, enzymes that degrade cAMP, thereby reducing its own activation. nih.gov Conversely, positive feedback loops can amplify the signal. These intricate regulatory networks allow cells to respond dynamically to changing this compound concentrations and to integrate signals from multiple pathways. plos.orgresearchgate.net

Receptor Oligomerization and the Emergence of Novel Signaling Properties

The classical view of G-protein coupled receptors (GPCRs) operating as monomeric units has been progressively replaced by a more complex model involving receptor dimerization or the formation of higher-order oligomers. This phenomenon of receptor oligomerization, including both self-association (homo-oligomerization) and interaction with other receptor types (hetero-oligomerization), is now recognized as a critical mechanism for fine-tuning signal transduction. jneurosci.org In the context of this compound signaling, the potential for receptor oligomerization to generate novel signaling properties is an area of growing interest, although direct experimental evidence remains nascent. nih.govresearchgate.net The co-expression of different octopamine receptor subtypes within the same cells suggests that the formation of oligomeric complexes could lead to emergent pharmacological and signaling characteristics. nih.govresearchgate.net

Homo-oligomerization and Signal Modulation

The assembly of identical this compound receptor subtypes into homodimers or higher-order oligomers can modulate the efficiency and nature of the signaling cascade. While specific studies on this compound receptor homo-oligomerization are limited, insights can be drawn from the broader GPCR field. For instance, homo-dimerization of β2-adrenergic receptors has been shown to influence their activity. sdbonline.org It is plausible that similar mechanisms are at play for this compound receptors. The functional consequences of such interactions could include alterations in the affinity for octopamine or changes in the efficacy of G-protein activation.

Hetero-oligomerization and Novel Signaling Cascades

The co-localization of different this compound receptor subtypes in various tissues presents the possibility of hetero-oligomerization, which could lead to more profound changes in signaling, including the activation of entirely new pathways. sdbonline.org For example, the interaction between an α-adrenergic-like octopamine receptor, which typically couples to Gq to mobilize calcium, and a β-adrenergic-like receptor, which couples to Gs to increase cAMP, could result in a receptor complex with novel signaling properties. researchgate.net This might manifest as an attenuation or potentiation of one pathway over the other, or even a switch in G-protein preference that is not observed with either receptor individually.

Studies on other aminergic GPCRs have demonstrated the potential for such novel signaling to emerge from heterodimerization. For instance, the interaction between different receptor subtypes can lead to a change in G-protein coupling specificity. diva-portal.org The functional implications of this compound receptor hetero-oligomerization are an active area of investigation, with the potential to uncover new layers of complexity in octopaminergic signaling.

The following table summarizes the known signaling pathways of individual this compound receptor subtypes and the hypothetical novel properties that could emerge from their oligomerization.

| Receptor/Oligomer | Predominant G-Protein Coupling | Primary Signaling Pathway | Potential Emergent Properties from Oligomerization |

| α-adrenergic-like (e.g., OAMB) | Gq | Phospholipase C activation, Ca²⁺ mobilization | Modulation of Ca²⁺ signal amplitude/duration (homo-oligomerization); Biased signaling towards or away from Ca²⁺ pathway (hetero-oligomerization). sdbonline.orgresearchgate.net |

| β-adrenergic-like (e.g., Octβ1R, Octβ2R) | Gs | Adenylyl cyclase activation, cAMP increase | Altered cAMP production efficiency (homo-oligomerization); Cross-inhibition or potentiation of cAMP signaling (hetero-oligomerization). sdbonline.orgfrontiersin.org |

| α2-adrenergic-like | Gi/o | Adenylyl cyclase inhibition, cAMP decrease | Enhanced inhibition of cAMP production (homo-oligomerization); Attenuation of Gs-mediated signaling in hetero-oligomers. diva-portal.org |

| Hypothetical α/β Hetero-oligomer | Gq and Gs | Dual activation of Ca²⁺ and cAMP pathways | Signal integration, enabling synergistic or antagonistic crosstalk between the two pathways; Potential for G-protein switching, leading to activation of a novel pathway. embopress.org |

Research Findings on Functional Interactions

While direct structural evidence for this compound receptor oligomers is still forthcoming, functional studies in organisms like Drosophila provide strong indications of complex interactions between different receptor subtypes. For example, the interplay between the excitatory and inhibitory actions of octopamine is thought to be regulated by the relative expression levels and potential interactions of different receptor subtypes in the same cells. sdbonline.org The co-expression of Octβ1R and Octβ2R, which can have opposing effects on synaptic growth and behavior, suggests a sophisticated regulatory mechanism that could be mediated by heterodimerization. sdbonline.org

Furthermore, the observation that some octopamine receptors can influence the signaling of other neurotransmitter systems, such as dopamine, points towards the possibility of heteromeric complexes forming between octopamine receptors and other GPCRs. sdbonline.org This cross-talk between signaling systems could be a direct result of receptor-receptor interactions within a heteromer.

The following table outlines key research findings that suggest the emergence of novel signaling properties through this compound receptor interactions.

| Receptor Interaction | Organism/System | Key Finding | Potential Implication for Novel Signaling |

| Co-expression of excitatory and inhibitory octopamine receptors | Drosophila | The balance between excitation and inhibition is tipped by the relative expression and availability of different receptor subtypes. sdbonline.org | Heterodimerization could create a signaling hub that integrates opposing inputs to fine-tune the cellular response. |

| Octβ1R and Octβ2R interplay | Drosophila larval neuromuscular junction | These receptors have distinct and sometimes opposing roles in regulating synaptic structure and function. sdbonline.org | Formation of hetero-oligomers could lead to a unique signaling output that is different from the simple sum of the individual receptor effects. |

| OAMB and dopamine receptor interaction | Drosophila mushroom bodies | Octopamine signaling through OAMB is required for appetitive memory formation and involves signaling through dopamine neurons. sdbonline.org | Suggests potential for heterodimerization between octopamine and dopamine receptors, leading to integrated signaling for complex behaviors. |

Neurobiological Roles of Octopaminium in Invertebrate Systems

Modulation of Neuronal Excitability and Synaptic Plasticity

Octopaminium plays a significant role in modulating the excitability of neurons and the plasticity of synapses, the junctions where nerve signals are transmitted. embopress.org This modulation is fundamental to an organism's ability to adapt its behavior to a changing environment. frontiersin.org

Invertebrate nervous systems, like those of vertebrates, exhibit synaptic plasticity, where the strength of synaptic connections can be altered over time. nih.gov This plasticity is a key mechanism underlying learning and memory. frontiersin.org this compound, along with other neuromodulators like dopamine (B1211576) and serotonin (B10506), is a key player in this process. nih.gov It can influence both presynaptic and postsynaptic mechanisms to enhance or depress synaptic transmission. embopress.orgnih.gov For instance, in some invertebrates, this compound can increase the amount of neurotransmitter released from the presynaptic terminal, thereby strengthening the synaptic connection. mit.edu

The ability of this compound to modulate neuronal excitability is also critical. nih.govfrontiersin.org By altering the electrical properties of neurons, this compound can make them more or less likely to fire action potentials. biorxiv.org This can have widespread effects on neural circuits, influencing everything from simple reflexes to complex behaviors.

Table 1: Key Findings on this compound's Role in Neuronal Excitability and Synaptic Plasticity

| Finding | Invertebrate Model | Reference |

| This compound modulates synaptic strength through presynaptic mechanisms. | Drosophila melanogaster (fruit fly) | nih.gov |

| This compound is involved in learning-related synaptic plasticity. | Aplysia californica (sea slug) | nih.gov |

| Changes in the number and size of active zones at synapses are linked to behavioral sensitization. | Aplysia californica (sea slug) | embopress.org |

| Tonic and phasic motoneurons exhibit distinct synaptic properties and plasticity mechanisms. | Drosophila melanogaster (fruit fly) | mit.edu |

Regulation of Sensory Processing and Integration

Invertebrates are constantly sensing their environment to find food, avoid predators, and locate mates. frontiersin.org this compound is crucial for modulating how sensory information is processed and integrated within the central nervous system. nih.govnih.gov It acts on sensory organs and central sensory pathways to filter and prioritize incoming stimuli, ensuring that the animal responds appropriately to its surroundings. frontiersin.orgnih.gov

Olfactory System Modulation and Olfactory Learning

The sense of smell, or olfaction, is vital for many invertebrates. uni-konstanz.de this compound plays a key role in modulating the olfactory system and is essential for olfactory learning, the process by which an animal learns to associate an odor with a particular outcome. nih.gov

In insects, for example, this compound is released in the antennal lobes, the primary olfactory centers in the brain, during the process of associative learning. nih.gov This release of this compound can enhance the responses of neurons in the antennal lobe to specific odors, a process that is thought to be critical for the formation of olfactory memories. nih.gov Studies in species like the moth Manduca sexta have shown that blocking octopamine (B1677172) receptors in the antennal lobes can impair aversive learning, highlighting the critical role of this neuromodulator in olfactory plasticity. nih.gov Furthermore, the development and plasticity of the olfactory system in invertebrates are complex processes influenced by various cellular interactions, where neuromodulators like this compound are thought to play a significant part. nih.govfrontiersin.org

Visual System Influence and Phototaxis

Many invertebrates exhibit phototaxis, the movement towards or away from a light source. wikipedia.org This behavior is often crucial for survival, guiding organisms towards suitable environments or away from danger. wikipedia.org this compound has been shown to influence the visual system and modulate phototactic behavior.

Research on the honey bee (Apis mellifera) has revealed that phototaxis is a complex behavior influenced by the wavelength of light and the bee's prior experience. nih.gov This plasticity in phototactic response is modulated by neuromodulators, and this compound is a likely candidate given its known roles in sensory modulation and learning. The evolution of visual systems in invertebrates, from simple light-sensing cells to complex eyes, has been a long and intricate process, and the neural circuits underlying phototaxis are fundamental to this evolution. nih.govresearchgate.net this compound's influence on these circuits underscores its importance in visual processing.

Mechanosensory and Auditory System Modulation

In addition to olfaction and vision, invertebrates rely on mechanosensory and auditory systems to perceive their physical surroundings. This compound also modulates these sensory modalities, although this area is less studied than its role in olfaction and vision. By influencing the sensitivity of mechanoreceptors and auditory neurons, this compound can help an animal to detect subtle vibrations, touch, and sound, all of which are critical for navigating the environment and interacting with other organisms. nih.gov

Control of Central Nervous System Functions

Beyond its role in sensory processing, this compound exerts significant control over various functions within the central nervous system (CNS) of invertebrates. nih.govnih.govpressbooks.pub The invertebrate CNS, while diverse in its organization across different species, generally consists of a brain and nerve cords with ganglia that control various bodily functions. pressbooks.pubuoregon.edulumenlearning.com

Arousal and Vigilance States

The regulation of vigilance states, which encompass the sleep-wake cycle, is another critical function influenced by this compound. nih.govnih.gov By modulating the activity of specific neural circuits in the brain, this compound can promote wakefulness and suppress sleep-like states. nih.gov This role is analogous to that of noradrenaline in vertebrates, to which octopamine is structurally related. nih.gov The ability to control arousal and vigilance is fundamental for an animal's survival, allowing it to be active when necessary and to conserve energy during periods of rest. nih.govuoregon.edu

Table 2: Summary of this compound's Influence on Central Nervous System Functions

| CNS Function | Effect of this compound | Invertebrate Examples | Reference |

| Arousal | Increases alertness and responsiveness | Insects, Crustaceans | nih.govuoregon.edu |

| Vigilance | Promotes wakefulness | Drosophila melanogaster (fruit fly) | nih.gov |

| Mood Regulation | Influences the 'mood' or behavioral state of the animal | General Invertebrates | nih.gov |

Sleep-Wake Cycle Regulation

This compound is a potent regulator of arousal and sleep in invertebrates, primarily acting as a wake-promoting signal. jneurosci.orgnih.gov Studies in the fruit fly, Drosophila melanogaster, have been instrumental in elucidating this role. Research demonstrates that decreasing the levels of endogenous octopamine, either through genetic mutations in its biosynthesis pathway or by electrically silencing octopaminergic neurons, leads to a significant increase in total sleep time. jneurosci.orgnih.gov Conversely, increasing octopamine levels, either by feeding it to the flies or by electrically exciting octopamine-producing cells, results in decreased sleep and increased wakefulness. jneurosci.orgnih.gov

The wake-promoting effect of this compound is mediated through specific neural circuits and molecular pathways. A key target is the Protein Kinase A (PKA) signaling pathway; flies with decreased PKA activity are insensitive to the sleep-reducing effects of octopamine. jneurosci.orgnih.gov Octopaminergic neurons known as anterior-superior-medial (ASM) neurons, which project to insulin-producing cells in the pars intercerebralis, are involved in this process through the OAMB receptor, which alters cAMP levels and potassium conductance. biologists.combiorxiv.org More recent evidence points to a broader role, with octopaminergic neurons like VPM3 influencing key sleep-regulating centers such as the mushroom bodies and the central complex. biorxiv.org While the primary role of octopamine is to promote arousal, its activation during sleep deprivation has also been found to suppress the subsequent rebound sleep, suggesting a complex role in homeostatic sleep regulation. researchgate.net

| Experimental Manipulation | Observed Effect on Sleep | Key Finding/Mechanism | Reference |

|---|---|---|---|

| Mutations in octopamine biosynthesis pathway (e.g., Tβh mutants) | Increased total sleep | Endogenous octopamine is necessary for normal wakefulness. | jneurosci.orgnih.gov |

| Pharmacological administration of octopamine | Decreased total sleep; increased wakefulness | Exogenous octopamine promotes arousal. | jneurosci.orgnih.gov |

| Electrical silencing of octopaminergic neurons | Increased sleep; decreased wakefulness | Neuronal release of octopamine is required to maintain wakefulness. | jneurosci.orgnih.gov |

| Electrical excitation of octopaminergic neurons | Decreased total sleep | Stimulation of octopaminergic circuits is sufficient to induce arousal. | jneurosci.orgnih.gov |

| Activation of octopaminergic ASM neurons | Promotes wakefulness | Mediated via OAMB receptors on insulin-producing cells. | biologists.combiorxiv.org |

Learning and Memory Formation (e.g., Appetitive vs. Aversive Learning)

This compound plays a fundamental, albeit complex, role in learning and memory formation. For many years, a simple model suggested that octopamine exclusively mediated rewarding (appetitive) stimuli, while dopamine was responsible for punishing (aversive) stimuli. nih.govbiorxiv.org However, recent research has revealed a more intricate interaction, with octopamine being involved in both types of learning. oup.comnih.gov

In appetitive learning, where an animal learns to associate a neutral cue with a reward like sugar, octopamine signaling is considered essential. biorxiv.orgfrontiersin.org Studies in honeybees, crickets, and ants have shown that blocking octopamine receptors impairs the formation of appetitive memories. biorxiv.orgfrontiersin.org In these contexts, octopamine is thought to convey the "reward" signal to learning centers in the brain, such as the mushroom bodies. nih.govbiorxiv.org

The role of this compound in aversive learning, where a cue is associated with a punishment like an electric shock, is more nuanced. While dopamine is a key player in aversive memory, octopamine is not merely absent; it actively participates and enhances the process. oup.com In Drosophila, flies lacking octopamine show impaired aversive learning. oup.com Advanced imaging techniques have shown that octopamine is released in the mushroom bodies in response to both the odor cue and the aversive shock. oup.com Furthermore, octopamine signaling appears to enhance the response of dopamine neurons that provide the "teaching" signal for aversive learning, an interaction mediated by specific octopamine receptors (like Octβ1R) on the dopaminergic neurons. oup.com This indicates that rather than a simple dichotomy, a cooperative interplay between the octopaminergic and dopaminergic systems is required to properly shape learned behaviors. oup.comnih.gov

| Organism | Type of Learning | Role of this compound | Reference |

|---|---|---|---|

| Ant (Lasius niger) | Appetitive | Necessary for the formation of short- and long-term appetitive memory. Blocking receptors prevents learning. | biorxiv.org |

| Cricket (Gryllus bimaculatus) | Appetitive | Mediates appetitive signals; receptor antagonists impair conditioning. | frontiersin.org |

| Cricket (Gryllus bimaculatus) | Aversive | Not directly implicated; aversive signals are mediated by dopamine. | frontiersin.org |

| Fruit Fly (Drosophila melanogaster) | Appetitive | Reinforces short-term appetitive memory. | sdbonline.org |

| Fruit Fly (Drosophila melanogaster) | Aversive | Enhances aversive odor learning through interaction with and enhancement of dopamine signaling. | oup.com |

Circadian Rhythm Entrainment and Regulation

This compound is deeply integrated with the circadian system that governs daily rhythms in behavior and physiology. Its role appears to be twofold: its own availability is regulated by the internal clock, and it acts as a key output signal that translates circadian timing into physiological action. biologists.complos.org

In the hawkmoth Manduca sexta, the concentration of octopamine in the antennae oscillates on a daily cycle, peaking during the moth's active phase at night. plos.org This rhythm in octopamine levels directly correlates with rhythms in the levels of its second messengers, cAMP and IP3, and with the moth's olfactory sensitivity. plos.org This suggests that octopamine acts as a crucial link, a "coupling factor," released rhythmically from central clock neurons into the hemolymph to synchronize peripheral clocks, such as those in the sensory organs, with the master clock in the brain. plos.org

In Drosophila, octopamine functions as a wake-promoting neurotransmitter that helps regulate the sleep-wake cycle, a primary output of the circadian clock. nih.govjneurosci.org While the central clock machinery (involving genes like Clock) controls the fundamental 24-hour rhythm, octopamine acts downstream to execute the command for wakefulness. nih.gov This is highlighted in studies of Clkout mutant flies, which have a disrupted central clock and poor exercise capacity. nih.gov While administration of octopamine could rescue their physical performance, it did not restore their underlying arrhythmic activity, indicating that octopamine mediates the effects of the clock rather than being essential for its core timekeeping function. nih.gov

Behavioral Decision-Making and Motivational States

This compound is essential for modulating an invertebrate's internal motivational state, biasing its behavioral decisions in response to both internal cues and external stimuli. dovepress.comresearchgate.net It acts as a master switch that can alter an animal's "mood" or readiness to engage in specific behaviors such as fighting, feeding, or mating. researchgate.netresearchgate.net

A clear example is its role in aggression. In crickets, the experience of flying, which elevates hemolymph octopamine, can dramatically increase the aggressive motivation of a cricket that has previously lost a fight and would otherwise be submissive. nih.gov This demonstrates that octopamine can override a recent social experience to shift the animal's internal state from avoidance to aggression. nih.gov Similarly, in ants, the octopaminergic system is integral to controlling the motivation for aggressive behavior. researchgate.net

This modulatory role extends to decisions driven by metabolic needs. During starvation, octopamine is secreted and acts to bias behavior towards finding food. sdbonline.orgresearchgate.net It can increase attraction to food odors and, in female flies, suppress the motivation for mating, thereby prioritizing survival-critical behaviors over reproductive ones. sdbonline.orgresearchgate.net This decision-making process involves octopamine signaling to specific neurons that integrate multiple cues, such as nutritional status and sensory information, to produce a coherent behavioral output. sdbonline.org Octopamine thus allows the nervous system to flexibly adapt its behavioral priorities based on the animal's current physiological condition and environmental context. researchgate.net

Octopaminium in Modulating Physiological Processes in Invertebrates

Regulation of Metabolism and Energy Homeostasis

Octopaminium is a key regulator of energy metabolism in invertebrates, influencing both the storage and mobilization of energy reserves to meet the organism's physiological demands. biologists.comresearchgate.net It orchestrates a shift from a resting, economical metabolic state to a more active, energy-demanding state. biologists.com

As a neurohormone, this compound plays a significant role in the mobilization of lipids and carbohydrates, preparing the insect for extended periods of activity. dovepress.commedchemexpress.com This is particularly evident during flight, one of the most energy-intensive activities for insects. researchgate.net

During the initial phases of flight in insects like locusts, this compound is released, triggering the initial mobilization of diglycerides from the fat body. nih.gov This is followed by a more sustained release of lipids mediated by adipokinetic hormones (AKHs). biologists.comnih.gov In addition to lipids, this compound also stimulates the breakdown of glycogen (B147801) (glycogenolysis) to release carbohydrates. medchemexpress.comnih.gov For instance, in the house cricket, Acheta domesticus, octopamine (B1677172) has been shown to mobilize both lipids and carbohydrates. biologists.comnih.gov

The mechanism of action involves this compound binding to G-protein-coupled receptors on fat body cells, leading to an increase in intracellular second messengers like cyclic AMP (cAMP) or calcium, which in turn activates enzymes such as glycogen phosphorylase. nih.govresearchgate.net

Table 1: Effects of this compound on Lipid and Carbohydrate Mobilization in Select Invertebrates

| Invertebrate Species | Tissue/Process Affected | Observed Effect | Reference |

| Locust (Locusta migratoria) | Fat Body | Initial release of diglycerides during flight | nih.gov |

| House Cricket (Acheta domesticus) | Fat Body | Mobilization of lipids and carbohydrates | biologists.comnih.gov |

| Tobacco Hornworm (Manduca sexta) | Fat Body | Stimulation of glycogen phosphorylase | nih.gov |

| Drosophila melanogaster | Fat Body | Promotes fat utilization | researchgate.net |

This compound signaling is intricately linked to the invertebrate's response to nutrient availability and fasting. It is often considered a "starvation signal," with its levels increasing during periods of food deprivation. biologists.com This elevation in octopamine levels triggers a suite of behavioral and metabolic adaptations aimed at increasing energy intake and conserving resources. biologists.comnih.gov

In the nematode Caenorhabditis elegans, starvation leads to a significant increase in octopamine levels. biologists.comnih.gov This increase is crucial for survival under nutrient deprivation, as worms lacking octopamine show reduced survival rates during starvation. nih.gov Exogenous application of octopamine can rescue this phenotype. nih.gov Similarly, in Drosophila melanogaster, flies lacking octopamine exhibit increased resistance to starvation, which is attributed to their increased body fat deposits and reduced metabolic rate. researchgate.net

Octopamine signaling during fasting also influences foraging behavior. nih.gov In fruit flies, it promotes locomotor activity, which is thought to enhance the search for food. nih.gov In C. elegans, octopamine modulates feeding behaviors like pharyngeal pumping and egg-laying, which are typically suppressed in the absence of food. nih.govjneurosci.org The activation of octopamine signaling during fasting helps to shift the organism's behavior and metabolism towards a state that is better adapted for survival until food becomes available again. jneurosci.orgbiorxiv.org

Stress Response and Adaptation Mechanisms

This compound is a key "stress hormone" in insects, with its concentration in the hemolymph increasing in response to a wide range of stressors. stomuniver.ru It is involved in orchestrating adaptive responses that enhance the organism's ability to cope with and survive challenging environmental conditions. stomuniver.ru

This compound plays a crucial role in enhancing neuronal performance and tolerance to hypoxic (low oxygen) conditions. nih.gov Neuronal signaling is an energetically costly process, and hypoxia can impair this function. nih.gov

In locusts, octopamine has been shown to stabilize the conduction velocity of axons, such as the descending contralateral movement detector (DCMD) interneuron, during hypoxia, particularly at high firing frequencies. nih.gov This suggests that octopamine helps to maintain the reliability of neuronal signaling under oxygen-limited conditions. nih.gov Pharmacological studies in intact locusts have further demonstrated that octopamine can delay the onset of anoxic coma and accelerate recovery, indicating a general role in improving neural performance during hypoxia. nih.gov While the precise mechanisms are still being elucidated, this effect may be relevant for insects during periods of intense activity or when they encounter oxygen-poor environments. nih.gov

This compound signaling contributes to the organism's defense against oxidative stress. In C. elegans, the administration of octopamine has been found to enhance resistance to oxidative stress. nih.gov

This protective effect is mediated through the activation of specific octopamine receptors, SER-3 and SER-6, and involves the nuclear translocation of the transcription factor DAF-16/FOXO. nih.gov DAF-16 is a key regulator of stress resistance and longevity in response to fasting. nih.gov By promoting the activity of DAF-16, octopamine signaling, which is triggered by the absence of food, helps to shift the organism into a more protected state, preparing it for potential environmental stressors. nih.gov In some insects, however, the relationship is more complex, as the stress response itself can generate oxidative stress, and octopamine may modulate immune responses that are either enhanced or suppressed during this period. oup.com

This compound is a critical component of thermoregulation and adaptation to temperature stress in insects. researchgate.net In the migratory locust, Locusta migratoria, octopamine is released in response to heat stress and plays a role in protecting the nervous system from hyperthermic failure. researchgate.net It helps to increase the failure temperature of neuronal circuits and hastens recovery times after heat-induced failure. researchgate.net This thermoprotective effect is associated with the modulation of Na+/K+-ATPase activity. researchgate.net

In honeybees (Apis mellifera), octopamine signaling is essential for shivering thermogenesis, the process of generating heat to maintain body temperature in the cold. nih.govelifesciences.org Depleting octopamine in the flight muscles impairs the bee's ability to generate heat, leading to hypothermia. nih.gov This function is mediated by β-octopamine receptors in the flight muscles, which likely promote glycolysis to fuel thermogenesis. nih.govfrontiersin.org The genes for these receptors are under selective pressure in honeybee populations adapted to colder climates, highlighting the evolutionary significance of this mechanism for survival in thermally challenging environments. elifesciences.org

Table 2: Role of this compound in Stress Adaptation in Select Invertebrates

| Invertebrate Species | Stressor | Observed Effect of this compound | Reference |

| Locust (Locusta migratoria) | Hypoxia | Stabilizes axonal conduction velocity, enhances neural performance | nih.gov |

| Caenorhabditis elegans | Oxidative Stress | Enhances resistance via DAF-16/FOXO pathway | nih.gov |

| Locust (Locusta migratoria) | Heat Stress | Increases failure temperature of neuronal circuits, aids recovery | researchgate.net |

| Honeybee (Apis mellifera) | Cold Stress | Essential for shivering thermogenesis | nih.govelifesciences.org |

| Brown Planthopper (Nilaparvata lugens) | Starvation, High Temperature, Oxidative Stress | Signaling via OA2B2 receptor mediates stress resistance | nih.gov |

Muscular Activity and Locomotor Control

This compound, the protonated form of octopamine, is a key neuromodulator in invertebrates, influencing a wide range of physiological processes, including muscular activity and control over movement. dovepress.comresearchgate.net It acts as a neurotransmitter, neuromodulator, and neurohormone to prepare the insect for and support energy-demanding behaviors like flight and walking. dovepress.comwikipedia.org

Flight Muscle Modulation and Thermogenesis

This compound plays a critical role in modulating the intricate machinery of insect flight, one of the most energy-intensive activities in the animal kingdom. nih.gov Its influence extends from the central nervous system to the peripheral flight muscles, ensuring coordinated and efficient wing movement. nih.gov In locusts, for instance, octopamine is released by dorsal unpaired median (DUM) neurons during flight to synchronize energy metabolism, respiration, and the activity of flight muscles and interneurons. wikipedia.org The concentration of octopamine is significantly higher in the axon than in the soma of these neurons. wikipedia.org Studies on Drosophila have shown that while octopamine is not essential for initiating flight, its absence leads to significant deficits in both flight initiation and maintenance. nih.gov This suggests a complex regulatory system where both this compound and its precursor, tyraminium, are involved. nih.gov

In the periphery, this compound directly impacts flight muscle performance. It enhances the rate of glycolysis in flight muscles, sensitizes sensory receptors, and modifies muscle contraction kinetics. nih.gov Specifically, in locust dorsal longitudinal flight muscles, octopamine increases the amplitude, contraction rate, and relaxation rate of neurally induced twitches. biologists.com This modulation allows the muscles to operate at higher frequencies without developing a basal tone, leading to more forceful contractions and energy efficiency. biologists.comphysiology.org

Furthermore, recent research has highlighted the crucial role of this compound in thermogenesis, particularly in honeybees (Apis mellifera). biorxiv.orgelifesciences.orgresearchgate.net Shivering thermogenesis in the flight muscles is essential for honeybees to maintain their body temperature, especially in cold conditions, enabling foraging and brood care. biorxiv.orgelifesciences.orgresearchgate.net this compound signaling is a prerequisite for this process; depleting octopamine in the flight muscles leads to hypothermia, while administering it restores the ability to generate heat. biorxiv.orgelifesciences.orgresearchgate.net This effect is mediated by β-octopamine receptors in the flight muscles. biorxiv.orgresearchgate.netfrontiersin.org The expression of these receptor genes is under selective pressure in honeybee populations adapting to colder climates, underscoring the importance of this octopaminergic system for survival. elifesciences.org

| Insect Species | Tissue/Neuron Type | Effect of this compound | Reference(s) |

| Drosophila melanogaster | Flight Central Pattern Generator, Flight Muscles | Modulates flight initiation and maintenance. Enhances glycolysis. | nih.gov |

| Schistocerca gregaria (Locust) | Dorsal Unpaired Median (DUM) Neurons, Dorsal Longitudinal Flight Muscles | Synchronizes energy metabolism and muscle activity during flight. Increases twitch amplitude, contraction, and relaxation rates. | wikipedia.orgbiologists.com |

| Apis mellifera (Honeybee) | Flight Muscles | Drives shivering thermogenesis. | biorxiv.orgelifesciences.orgresearchgate.net |

| Manduca sexta (Moth) | Dorsal Longitudinal Muscles | Modulates muscle contractions. | biologists.com |

Grooming Behavior and General Locomotion

This compound is a significant modulator of general locomotor activity and specific motor patterns like grooming in invertebrates. nih.govresearchgate.net Its role is often described as promoting a state of arousal and readiness for action. dovepress.com In fruit flies, this compound signaling is associated with an increase in walking activity. biologists.com Research on Drosophila has shown that mutants with deficient octopamine signaling exhibit decreased locomotor activity, a phenotype that can be rescued by restoring octopamine function. nih.gov The Octα2R receptor, expressed in the pars intercerebralis of the fly brain, has been specifically implicated in controlling locomotor activity. nih.gov

Grooming, an essential behavior for maintaining the cleanliness of the body and sensory organs, is also under octopaminergic control. mdpi.com Application of octopamine to decapitated flies induces robust grooming behavior. jneurosci.org In honeybees, octopamine injections lead to a significant increase in the time spent grooming, which is thought to be a mechanism to reduce arousal levels. nih.gov The biogenic amines octopamine and its precursor tyramine (B21549) are believed to modulate grooming through general arousal or displacement mechanisms. mdpi.com In Drosophila, mutants for the Octα2R receptor show an increased frequency and duration of grooming, suggesting an inhibitory role for this specific receptor in the grooming circuit. nih.gov

The influence of this compound on locomotion is not always straightforwardly excitatory. In some contexts, it appears to act in opposition to tyraminium. For instance, while octopamine generally enhances locomotor behaviors, tyramine tends to decrease them. frontiersin.org This antagonistic relationship highlights the complexity of aminergic modulation of motor control.

| Organism | Behavior | Effect of this compound | Receptor Implicated | Reference(s) |

| Drosophila melanogaster | Locomotion | Increases walking activity. | Octα2R | biologists.comnih.gov |

| Drosophila melanogaster | Grooming | Application induces grooming; Octα2R mutants show increased grooming. | Octα2R | nih.govjneurosci.org |

| Apis mellifera (Honeybee) | Locomotion | Generally increases flying behavior. | - | nih.gov |

| Apis mellifera (Honeybee) | Grooming | Increases time spent grooming. | - | nih.gov |

| Carausius morosus (Stick Insect) | Locomotion | Facilitates motor activity during walking. | - | physiology.org |

| Periplaneta americana (Cockroach) | Locomotion | Increases walking in decapitated individuals. | - | physiology.org |

Regulation of Reproductive Physiology and Behavior in Female Insects

This compound is a pivotal regulator of female reproductive physiology and behavior in a multitude of insect species. nih.govtandfonline.comnih.gov Octopaminergic neurons innervate the female reproductive tract, and by binding to specific receptors, this compound orchestrates a variety of processes from egg development to post-mating responses. nih.govtandfonline.comnih.gov

Oogenesis and Ovulation Processes

This compound signaling is deeply involved in controlling oogenesis (the formation of eggs) and ovulation (the release of mature eggs). nih.gov It can influence the production of juvenile hormone and the yolk protein precursor, vitellogenin, which are essential for egg development. plos.org In Rhodnius prolixus, the octopamine receptor RpOAα1-R is highly expressed in tissues related to egg production, and its transcript levels increase after a blood meal, which stimulates oogenesis. nih.gov

The process of ovulation is particularly dependent on octopaminergic control. nih.gov In Drosophila melanogaster, this compound is required for the muscle contractions of the ovary and oviducts that facilitate the movement of eggs. plos.org Females lacking octopamine are sterile due to egg retention. nih.gov The release of octopamine from neurons in the abdominal ganglion triggers ovulation. geomar.de This action is mediated by at least two different octopamine receptors in the female reproductive tract: OAMB and Octβ2R. nih.govgeomar.de OAMB is found in the oviduct epithelium, while Octβ2R is expressed in the oviduct muscle and spermathecae. geomar.deplos.org The activation of Octβ2R is thought to cause muscle relaxation, similar to β2-adrenoceptors, which is a crucial step in allowing the egg to pass through the oviduct. geomar.de In the locust Locusta migratoria, octopaminergic neurons innervate the oviducts and inhibit muscle contractions, thereby influencing oviposition. plos.org

| Insect Species | Process | Key Octopamine Receptors | Effect of this compound | Reference(s) |

| Drosophila melanogaster | Ovulation | OAMB, Octβ2R | Triggers ovulation by modulating oviduct muscle activity. | nih.govgeomar.deplos.org |

| Rhodnius prolixus | Oogenesis/Ovulation | RpOAα1-R | Influences egg production and modulates oviduct contractions. | plos.orgnih.gov |

| Locusta migratoria | Oviposition | α-adrenergic like | Inhibits oviduct muscle contractions. | plos.orgnih.gov |

Modulation of Mating and Post-Mating Responses

Mating induces a suite of profound physiological and behavioral changes in female insects, collectively known as post-mating responses (PMRs). mdpi.comnih.gov These can include decreased receptivity to further mating, increased ovulation and egg-laying, and changes in feeding and sleep patterns. plos.orgmdpi.com The female's octopaminergic system is a key player in mediating these changes, often interacting with seminal fluid proteins (SFPs) transferred from the male during copulation. nih.govnih.govnih.gov

In Drosophila, male-derived SFPs can trigger the release of octopamine at nerve endings in the female's reproductive tract. mdpi.com For example, the SFP ovulin stimulates an increase in the activity of octopaminergic neurons, which in turn relaxes the oviduct muscles to increase the rate of ovulation. mdpi.compnas.org This effect, however, is typically short-term. mdpi.com The octopaminergic system, activated by mating cues, modulates the contraction of oviduct muscles and the uterus to facilitate ovulation and egg deposition. mdpi.com Females with impaired octopamine signaling may show normal courtship and copulation but fail to lay eggs. plos.org They may also exhibit normal post-mating rejection of subsequent males, indicating that octopamine's role is more specifically tied to the physiological processes of ovulation and oviposition rather than all aspects of post-mating behavior. plos.org

Role in Invertebrate Immune Responses

This compound, the protonated form of octopamine, plays a significant role in modulating the immune system of invertebrates. dovepress.comresearchgate.net It acts as a neurohormone and neuromodulator, influencing various physiological processes, including the crucial cellular immune responses of hemocytic phagocytosis and nodule formation. dovepress.comresearchgate.net This modulation is critical for an invertebrate's ability to defend against invading pathogens. nih.govunimore.it

Hemocytic Phagocytosis and Nodule Formation

Hemocytic phagocytosis and nodule formation are two primary cellular defense mechanisms in invertebrates against pathogens. Phagocytosis involves the engulfment of smaller foreign particles by circulating immune cells called hemocytes, while nodulation is a process where hemocytes aggregate to encapsulate and isolate larger invading entities like bacteria and fungi. nih.govmdpi.com

Research has demonstrated that this compound can enhance both of these crucial immune functions. nih.govunimore.itoup.com For instance, in the American cockroach (Periplaneta americana), octopamine has been shown to increase the phagocytic activity of hemocytes. nih.govoup.com Similarly, studies on the beet armyworm (Spodoptera exigua) have revealed that octopamine markedly enhances both hemocytic phagocytosis and nodule formation, particularly in response to bacterial infection. nih.gov This suggests that this compound is a key signaling molecule that prepares the invertebrate immune system for a robust response to infection. dovepress.com